4-nitro-3-phenoxypyridine N-oxide
Overview
Description
4-Nitro-3-phenoxypyridine N-oxide is a chemical compound with the molecular formula C11H8N2O4. It is characterized by a pyridine ring substituted with a nitro group at the 4-position and a phenoxyl group at the 3-position, along with an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-3-phenoxypyridine N-oxide typically involves the nitration of 3-phenoxypyridine followed by oxidation to introduce the N-oxide group. The nitration reaction is usually carried out using nitric acid in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions to avoid over-nitration. The subsequent oxidation step can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-3-phenoxypyridine N-oxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents like iron powder or hydrogen gas can be employed to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by strong nucleophiles and appropriate reaction conditions.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Production of 4-aminopyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-3-phenoxypyridine N-oxide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other pyridine derivatives and is used in the study of reaction mechanisms involving pyridine rings.
Biology: The compound is utilized in biological assays to investigate the effects of nitro-containing compounds on cellular processes.
Industry: The compound is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-nitro-3-phenoxypyridine N-oxide exerts its effects involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can further react with biological molecules. The N-oxide group can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
2-nitro-3-phenoxypyridine
3-nitro-4-phenoxypyridine
2-nitro-4-phenoxypyridine
3-nitro-2-phenoxypyridine
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Properties
IUPAC Name |
4-nitro-1-oxido-3-phenoxypyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-12-7-6-10(13(15)16)11(8-12)17-9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUHQWKIIRKNTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C[N+](=C2)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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